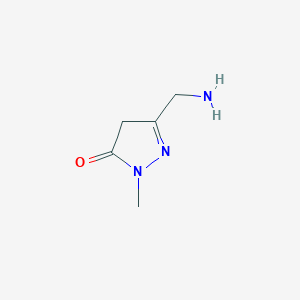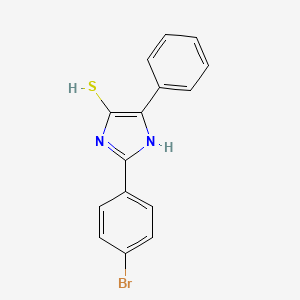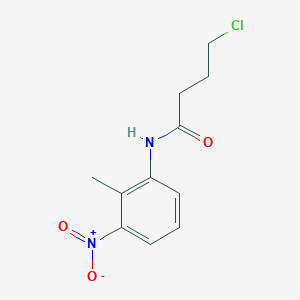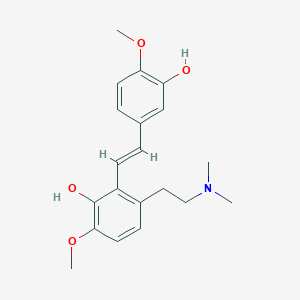
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Vue d'ensemble
Description
3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as AMMP, is a versatile and widely used compound in the field of organic chemistry. It is an aminomethyl group-containing pyrazole derivative, which is a heterocyclic compound consisting of five atoms of carbon and nitrogen. AMMP has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst, reagent, and intermediate in organic synthesis.
Applications De Recherche Scientifique
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in the synthesis of various organic compounds, such as polymers, dyes, and other organic compounds. Additionally, 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has been used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is based on the Mannich reaction. The Mannich reaction is a nucleophilic substitution reaction in which an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form an aminomethyl group-containing product. The reaction of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one with an amine is a nucleophilic substitution reaction in which the amine is the nucleophile and the 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is the electrophile. The reaction proceeds through the formation of an intermediate, which is then attacked by the amine to form the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one are largely unknown. However, it is known that 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have some cytotoxic effects in certain cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one in lab experiments are its versatility and its ability to act as a catalyst in the synthesis of various organic compounds. Additionally, 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a relatively inexpensive compound that is easily accessible. The main limitation of using 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one in lab experiments is its potential toxicity. Therefore, it is important to use caution when handling and using 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one in lab experiments.
Orientations Futures
There are several potential future directions for research involving 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one. One potential direction is to further explore its potential applications as a catalyst, reagent, and intermediate in organic synthesis. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential uses in pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research into its potential toxicity and safety should be conducted in order to ensure its safe use in lab experiments.
Propriétés
IUPAC Name |
5-(aminomethyl)-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-5(9)2-4(3-6)7-8/h2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYARFURQHZIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)


![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B3034019.png)

![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)




![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)

![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)